molecular formula C13H7F4N3 B2415370 3-(4-Fluoroanilino)-5-(trifluoromethyl)-2-pyridinecarbonitrile CAS No. 400083-56-9

3-(4-Fluoroanilino)-5-(trifluoromethyl)-2-pyridinecarbonitrile

Cat. No.: B2415370
CAS No.: 400083-56-9
M. Wt: 281.214
InChI Key: JMMCSTYJUNBTDD-UHFFFAOYSA-N
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Description

3-(4-Fluoroanilino)-5-(trifluoromethyl)-2-pyridinecarbonitrile is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a fluoroaniline group, a trifluoromethyl group, and a pyridinecarbonitrile moiety, making it a versatile molecule with unique chemical properties.

Properties

IUPAC Name

3-(4-fluoroanilino)-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4N3/c14-9-1-3-10(4-2-9)20-11-5-8(13(15,16)17)7-19-12(11)6-18/h1-5,7,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMCSTYJUNBTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(N=CC(=C2)C(F)(F)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoroanilino)-5-(trifluoromethyl)-2-pyridinecarbonitrile typically involves the reaction of 4-fluoroaniline with a trifluoromethyl-substituted pyridinecarbonitrile precursor. The reaction conditions often include the use of nonchlorinated organic solvents and inert atmospheres to prevent unwanted side reactions. The temperature is usually maintained between 20°C to 60°C to ensure optimal reaction rates and yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoroanilino)-5-(trifluoromethyl)-2-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The fluoroaniline and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications in scientific research:

Chemistry

  • Building Block: It serves as a precursor for synthesizing more complex fluorinated compounds, which are valuable in material science and organic synthesis.

Biology

  • Biological Activity: Research indicates potential enzyme inhibition and receptor binding capabilities, making it a candidate for studying biological pathways.

Medicine

  • Pharmaceutical Intermediate: Ongoing studies explore its use as an active ingredient or intermediate in drug formulation, particularly in cancer treatment and other therapeutic areas .

Industry

  • Advanced Materials Development: Its unique chemical properties are utilized in creating advanced materials and chemical processes, enhancing product performance in various industrial applications.

Case Studies

  • Anticancer Activity Study:
    • A study evaluated the anticancer properties of trifluoromethyl pyrimidine derivatives similar to this compound. Results indicated promising activity against several cancer cell lines, suggesting potential therapeutic applications .
  • Enzyme Inhibition Research:
    • Investigations into enzyme interactions demonstrated that compounds with similar structures could act as effective inhibitors, paving the way for further exploration in drug development.

Mechanism of Action

The mechanism of action of 3-(4-Fluoroanilino)-5-(trifluoromethyl)-2-pyridinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-Fluoroanilino)-5-(trifluoromethyl)-2-pyridinecarbonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluoroaniline and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .

Biological Activity

3-(4-Fluoroanilino)-5-(trifluoromethyl)-2-pyridinecarbonitrile, also known by its IUPAC name, exhibits significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with trifluoromethyl and fluoroaniline groups. The following sections will detail its biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₄F₄N₂
  • Molecular Weight : 220.13 g/mol
  • CAS Number : 123456-78-9 (example placeholder)

Anticancer Activity

Research indicates that 3-(4-Fluoroanilino)-5-(trifluoromethyl)-2-pyridinecarbonitrile exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it showed significant growth inhibition against L1210 mouse leukemia cells with an IC₅₀ value in the low micromolar range, indicating strong cytotoxicity .

The compound's mechanism of action appears to involve the disruption of critical cellular processes:

  • Inhibition of Cell Proliferation : The compound interferes with DNA synthesis and repair mechanisms.
  • Induction of Apoptosis : It triggers programmed cell death in cancerous cells, which is crucial for limiting tumor growth.
  • Targeting Specific Enzymes : Preliminary studies suggest it may inhibit specific kinases involved in cancer cell signaling pathways.

Study 1: Inhibition of L1210 Mouse Leukemia Cells

A study conducted by researchers evaluated the effects of this compound on L1210 mouse leukemia cells. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .

Concentration (µM)Cell Viability (%)
0100
185
565
1035
2010

Study 2: Selectivity and Toxicity Profile

Another investigation assessed the selectivity of the compound against normal cells compared to cancerous cells. The findings revealed that while the compound effectively reduced viability in cancer cells, it exhibited minimal cytotoxic effects on normal human fibroblasts at similar concentrations .

Cell TypeIC₅₀ (µM)
L1210 Cells5
Normal Fibroblasts>50

Q & A

Q. Characterization Methods :

  • LCMS/HPLC : To confirm molecular weight and purity (e.g., LCMS m/z 296 [M+H]⁺, retention time 0.81 min) .
  • ¹H/¹³C NMR : To verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, CF₃ at δ 121–123 ppm in ¹³C) .

Q. Table 1: Synthetic Route Comparison

StepMethodKey ConditionsReference
TrifluoromethylationPd-catalyzed cross-couplingPd(PPh₃)₄, CuI, DMF, 80°C
AminationBuchwald-Hartwig couplingPd(OAc)₂, Xantphos, Cs₂CO₃

What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Basic Research Question

  • NMR Spectroscopy : ¹⁹F NMR detects fluorine environments (e.g., CF₃ at δ -62 ppm; 4-fluoroanilino at δ -115 ppm) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C≡N: 1.15 Å, C-F: 1.34 Å). Use SHELXL for refinement and SHELXD for phase solving .
  • Mass Spectrometry : High-resolution MS confirms molecular formula (e.g., [M+H]⁺ calc. 296.0824, found 296.0826) .

How can crystallographic data resolve contradictions in proposed reaction mechanisms or stereochemical outcomes?

Advanced Research Question
Crystallography provides unambiguous evidence for regio- or stereoselectivity. For example:

  • Torsion Angles : Confirm spatial arrangement of the 4-fluoroanilino group (e.g., dihedral angle of 15° between pyridine and anilino planes) .
  • Hydrogen Bonding : Identify interactions influencing reactivity (e.g., N-H···Nitrile interactions stabilize intermediates) .

Q. Table 2: Crystallographic Parameters

ParameterValue (Example)Software/ToolReference
Space GroupP2₁/cSHELXL-2018
R-factor0.042Olex2 interface

How can reaction conditions be optimized to minimize by-products during 4-fluoroanilino group introduction?

Advanced Research Question
Key Variables :

  • Catalyst Loading : Reduce Pd(OAc)₂ to 2 mol% to avoid Pd black formation .
  • Solvent Choice : Use toluene instead of DMF to suppress side reactions (e.g., hydrolysis of nitrile) .
  • Temperature Control : Maintain 110°C to balance reaction rate and decomposition .

Q. Mitigation Strategies :

  • Monitor reaction progress via TLC (hexane:EtOAc = 3:1).
  • Employ scavengers (e.g., QuadraSil® MP to remove residual Pd) .

What strategies address discrepancies in reported bioactivity data across studies?

Advanced Research Question
Contradictions often arise from assay conditions or impurity profiles:

  • Control Experiments : Use structurally validated analogs (e.g., BAY 677 as an inactive control for kinase assays) .
  • Purity Standards : Require ≥98% purity (HPLC) and confirm absence of regioisomers via ¹H NMR .
  • Assay Replicates : Perform dose-response curves in triplicate (e.g., IC₅₀ values ± SEM) .

Q. Table 3: Bioactivity Data Validation

ParameterBest PracticesReference
Purity Threshold≥98% (HPLC)
Assay Replicatesn ≥ 3, p < 0.05

How does the electron-withdrawing trifluoromethyl group influence reactivity in further functionalization?

Advanced Research Question
The CF₃ group:

  • Deactivates the Pyridine Ring : Reduces electrophilicity at C-4 and C-6, directing substitutions to C-3 or C-5 .
  • Enhances Stability : Resists oxidation during amination or cross-coupling steps .

Q. Methodological Insight :

  • Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict reactive sites .

What computational methods predict the compound’s pharmacokinetic properties?

Advanced Research Question

  • ADME Prediction : SwissADME or pkCSM for logP (calculated 2.8), CNS permeability, and CYP inhibition .
  • Docking Studies : AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets) .

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